N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine
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Overview
Description
N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. This compound is known for its applications in organic synthesis, particularly in the activation of carboxylic acids for the formation of amides and esters. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine can be synthesized through the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with cyclohexylamine. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) at room temperature. The process involves the nucleophilic substitution of the chlorine atom by the cyclohexylamine, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form amides and esters.
Condensation Reactions: It is used in the formation of peptide bonds in solid-phase peptide synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Tetrahydrofuran (THF), methanol, ethanol
Conditions: Room temperature, mild acidic or basic conditions
Major Products Formed
Amides: Formed from the reaction with amines
Esters: Formed from the reaction with alcohols
Hydrolysis Products: 4,6-dimethoxy-1,3,5-triazin-2-ol and cyclohexylamine
Scientific Research Applications
N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent for the synthesis of amides and esters.
Biology: Employed in the modification of biomolecules, such as the conjugation of proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then react with nucleophiles such as amines or alcohols to form amides or esters. The activation process typically involves the formation of an active ester, which is highly reactive and facilitates the nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used for similar applications in organic synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
Uniqueness
N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly effective in certain coupling reactions where other triazine derivatives may not perform as well .
Properties
CAS No. |
55338-67-5 |
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Molecular Formula |
C11H18N4O2 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
N-cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H18N4O2/c1-16-10-13-9(14-11(15-10)17-2)12-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,12,13,14,15) |
InChI Key |
BQBJLTXZKQRIBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2CCCCC2)OC |
Origin of Product |
United States |
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